molecular formula C23H16F7N5O2 B609789 Oteseconazole CAS No. 1340593-59-0

Oteseconazole

Cat. No.: B609789
CAS No.: 1340593-59-0
M. Wt: 527.4 g/mol
InChI Key: IDUYJRXRDSPPRC-NRFANRHFSA-N
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Description

Oteseconazole is a novel antifungal agent that belongs to the azole class of antifungals. It is marketed under the brand name Vivjoa and is primarily used to treat recurrent vulvovaginal candidiasis. This compound is a selective inhibitor of the fungal cytochrome P450 enzyme 51 (CYP51), which plays a crucial role in maintaining the integrity and growth of fungal cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oteseconazole involves multiple steps, starting with the preparation of key intermediates. One of the primary steps includes the formation of a tetrazole ring, which is crucial for the compound’s antifungal activity. The synthetic route typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Structural Characteristics and Physicochemical Stability

Oteseconazole features a tetrazole metal-binding group (αR configuration) and a trifluoroethoxy-phenyl substituent, contributing to its selective inhibition of fungal CYP51 enzymes . Key stability characteristics include:

  • Solubility : Practically insoluble in water (pH 1–9) but soluble in organic solvents .

  • Crystalline Form : White to off-white powder with no significant degradation under standard storage conditions .

Enzymatic Inhibition Mechanism

This compound selectively inhibits fungal lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for ergosterol biosynthesis. This interaction disrupts fungal membrane integrity through:

  • Sterol Interference : Accumulation of toxic 14-methylated sterols due to CYP51 blockade .

  • Selectivity : >2,000-fold preference for fungal CYP51 over human CYP enzymes, attributed to its tetrazole group’s reduced affinity for mammalian metalloenzymes .

Table 1: Enzymatic Selectivity Profile

Enzyme TargetInhibition Potency (IC₅₀)Source
Fungal CYP510.002 µM
Human CYP3A4>10 µM
Human 11β-HSD2No inhibition

Pharmacokinetic Interactions

This compound demonstrates minimal hepatic metabolism but influences transporter-mediated interactions:

  • BCRP Substrates : Increases rosuvastatin AUC₀–24h by 114% and Cₘₐₓ by 118% via BCRP inhibition .

  • CYP3A4/P-gp : No clinically significant effects on midazolam, ethinyl estradiol, or digoxin .

Table 2: Key Pharmacokinetic Parameters

ParameterValue (Mean ± SD)
Cₘₐₓ (µg/mL)2.8 ± 1.25
AUC₂₄h (h·µg/mL)64.2 ± 29.4
Terminal t₁/₂138 days

Resistance and In Vitro Activity

This compound overcomes fluconazole resistance through:

  • Efflux Pump Avoidance : Limited impact from Candida CDR1/MDR1 upregulation compared to azoles .

  • MIC Profiles : 64-fold lower MIC against fluconazole-resistant C. glabrata (4 µg/mL vs. 16 µg/mL) .

Table 3: Antifungal Susceptibility (MIC₉₀, µg/mL)

SpeciesThis compoundFluconazole
C. albicans0.254
C. glabrata416

Metabolic Inertness

Unlike triazoles, this compound undergoes negligible hepatic metabolism:

  • Excretion : 56% fecal (unchanged), 26% renal .

  • No CYP450 Induction : Confirmed via ethinyl estradiol/norethindrone interaction studies .

Scientific Research Applications

Introduction to Oteseconazole

This compound, also known as VT-1161, is a novel oral antifungal agent that selectively inhibits fungal lanosterol demethylase, an enzyme crucial for the growth of fungi. It has garnered attention for its efficacy in treating recurrent vulvovaginal candidiasis, a condition affecting millions of women globally. This article explores the scientific applications of this compound, supported by comprehensive data and case studies.

Treatment of Recurrent Vulvovaginal Candidiasis

This compound has been primarily studied for its role in treating recurrent vulvovaginal candidiasis (RVVC). A phase III clinical trial demonstrated that this compound significantly reduced the recurrence of RVVC compared to placebo. In two identical studies, the recurrence rates were 6.7% for this compound versus 42.8% for placebo (P < 0.001) and 3.9% versus 39.4% (P < 0.001) respectively .

Table 1: Efficacy of this compound in Clinical Trials

Study PhaseThis compound Group (%)Placebo Group (%)P-Value
Induction93.2 (resolved infection)--
Maintenance5.1 (recurrence)42.2<0.001

Comparison with Existing Treatments

In comparative studies against fluconazole, this compound demonstrated noninferiority in treating acute episodes of vulvovaginal candidiasis while showing superior efficacy in preventing recurrences . The safety profile was comparable; adverse events were mostly mild or moderate.

Broader Antifungal Spectrum

Research indicates that this compound exhibits a broader antifungal spectrum compared to traditional triazole antifungals. Preclinical studies revealed more favorable minimal inhibitory concentration (MIC) values against various fungal pathogens . This suggests potential applications beyond RVVC, possibly extending to other fungal infections resistant to standard treatments.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound indicates a favorable absorption and distribution profile with minimal drug-drug interactions due to weak inhibitory effects on drug-metabolizing enzymes such as CYP3A4 and CYP2C9 . This characteristic enhances its safety profile, making it suitable for patients who may be on multiple medications.

Table 2: Pharmacokinetic Characteristics

ParameterValue
BioavailabilityHigh
Half-lifeModerate
Drug interactionsMinimal

Case Study: Efficacy in Clinical Practice

In a clinical setting, a cohort of women with recurrent vulvovaginal candidiasis treated with this compound showed significant improvements in quality of life and reduction in infection frequency over a six-month follow-up period. Patients reported fewer episodes compared to their history prior to treatment.

Case Study: Safety Observations

A separate observational study noted that the majority of adverse effects associated with this compound were mild and resolved without intervention. Only a small fraction required discontinuation of therapy due to severe reactions, underscoring its tolerability .

Mechanism of Action

Oteseconazole exerts its antifungal effects by selectively inhibiting the fungal cytochrome P450 enzyme 51 (CYP51). This enzyme is responsible for the demethylation of lanosterol to ergosterol, a key component of fungal cell membranes. By inhibiting CYP51, this compound disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately causing fungal cell death .

Comparison with Similar Compounds

  • Fluconazole
  • Ketoconazole
  • Itraconazole
  • Voriconazole
  • Posaconazole

Comparison: Oteseconazole is unique in its high selectivity for fungal CYP51 and its minimal interaction with human cytochrome P450 enzymes. This selectivity reduces the risk of drug-drug interactions and off-target effects, making it a safer and more effective option for treating fungal infections compared to other azole antifungals .

Biological Activity

Oteseconazole, also known by its brand name Vivjoa, is a novel antifungal agent primarily developed for the treatment of recurrent vulvovaginal candidiasis (RVVC). It is a highly selective inhibitor of fungal cytochrome P450 51 (CYP51), which plays a critical role in the biosynthesis of ergosterol, an essential component of fungal cell membranes. This compound has shown promising biological activity against various fungal pathogens, particularly those resistant to traditional treatments like fluconazole.

This compound's mechanism of action involves the inhibition of the CYP51 enzyme in fungi, leading to a disruption in ergosterol synthesis. This results in increased membrane permeability and ultimately fungal cell death. Notably, this compound exhibits over 2,000-fold selectivity for fungal CYP51 compared to human cytochrome P450 enzymes, suggesting a lower risk of off-target effects and associated toxicities .

Antifungal Spectrum

This compound has demonstrated broad-spectrum antifungal activity against various Candida species. In comparative studies, it has shown significantly greater potency than fluconazole, particularly against fluconazole-resistant strains. The minimal inhibitory concentration (MIC) values for this compound are notably lower than those for fluconazole across several clinical isolates:

Candida Species MIC (this compound) MIC (Fluconazole)
C. albicans0.25 µg/mL4 µg/mL
C. glabrata4 µg/mL16 µg/mL

These results indicate that this compound is more effective against both C. albicans and C. glabrata, especially in cases where fluconazole resistance is present .

Clinical Trials and Case Studies

A pivotal Phase 3 clinical trial evaluated the efficacy of this compound compared to fluconazole in treating RVVC. The study involved 322 subjects who were randomized to receive either this compound or fluconazole. The primary endpoint was the proportion of subjects achieving therapeutic cure at Day 28:

  • Therapeutic Cure Rates :
    • This compound: 66.88%
    • Fluconazole: 45.91%

The statistical significance was confirmed with a p-value of 0.0002, indicating a robust advantage for this compound .

Additionally, secondary endpoints showed that this compound led to higher rates of mycological cure (82.50% vs. 59.12%, p < 0.0001) and clinical cure (71.25% vs. 55.97%, p = 0.0046) compared to fluconazole .

Safety Profile

The safety profile of this compound has been favorable in clinical studies, with adverse effects reported at rates comparable to those seen with placebo treatments. The compound's selectivity for fungal enzymes over human enzymes suggests a reduced risk for drug-drug interactions and systemic side effects .

Preclinical Studies

Preclinical studies have further elucidated the antifungal efficacy of this compound against other life-threatening fungal infections such as mucormycosis. In mouse models, this compound demonstrated significant survival benefits when administered orally:

  • Survival Rates :
    • SCY-247 (this compound): 40% survival at 32 mg/kg
    • Control (liposomal amphotericin B): 40% survival at 10 mg/kg

These findings underscore the potential application of this compound beyond RVVC treatment, suggesting efficacy against more severe systemic fungal infections .

Q & A

Basic Research Questions

Q. What experimental models are recommended to evaluate oteseconazole’s antifungal efficacy and resistance mechanisms?

Methodological Answer:

  • In vitro models : Use minimum inhibitory concentration (MIC) assays to quantify susceptibility of Candida species (e.g., C. albicans, C. glabrata) to this compound. Include strains with known azole resistance (e.g., fluconazole-resistant isolates) to assess cross-resistance .
  • Genomic analysis : Perform whole-genome sequencing or targeted PCR to identify mutations in efflux pumps (CDR1, MDR1) or azole target genes (CYP51) that correlate with resistance .
  • In vivo models : Utilize murine models of vulvovaginal or systemic candidiasis to evaluate dose-response relationships and pharmacokinetic/pharmacodynamic (PK/PD) parameters. Measure fungal burden in tissues and survival rates .

Q. How should researchers address this compound’s contraindications in pregnancy during preclinical and clinical studies?

Methodological Answer:

  • Preclinical studies : Conduct teratogenicity studies in animal models (e.g., rats) using doses exceeding human equivalents. Monitor fetal malformations, particularly ocular abnormalities, and compare outcomes to control groups .
  • Ethical frameworks : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify exclusion of pregnant participants in clinical trials. Use postmenopausal or surgically sterilized cohorts to minimize risk .
  • Long-term surveillance : Establish registries to track accidental exposures in pregnant women and correlate outcomes with dosing timelines .

Advanced Research Questions

Q. What statistical methods are optimal for analyzing this compound’s drug-drug interactions with BCRP substrates?

Methodological Answer:

  • Pharmacokinetic modeling : Use non-compartmental analysis to calculate AUC (area under the curve) and Cmax of BCRP substrates (e.g., rosuvastatin, sulfasalazine) with and without this compound co-administration. Apply linear mixed-effects models to adjust for inter-individual variability .
  • In vitro transport assays : Measure bidirectional permeability of BCRP substrates in transfected cell lines (e.g., MDCK-II) to confirm inhibition potency of this compound .
  • Dose adjustment protocols : Develop algorithms to recommend substrate dose reductions based on interaction magnitude (e.g., 50% reduction for high-risk drugs like topotecan) .

Q. How can conflicting data on this compound’s efficacy across Candida species be resolved in meta-analyses?

Methodological Answer:

  • Heterogeneity assessment : Apply I<sup>2</sup> statistics to quantify variability between studies. Stratify analyses by species, MIC thresholds, and resistance mechanisms to identify confounding factors .
  • Sensitivity analysis : Exclude studies with high risk of bias (e.g., small sample sizes, non-blinded designs) using tools like ROBINS-I (Risk Of Bias In Non-randomized Studies) .
  • Dose-response meta-analysis : Pool data from observational and experimental studies to model efficacy as a function of this compound concentration, adjusting for covariates like immunocompromised status .

Q. What study designs are appropriate to investigate this compound’s long-term safety in non-pregnant populations?

Methodological Answer:

  • Prospective cohort studies : Follow patients with recurrent vulvovaginal candidiasis (RVVC) for ≥2 years post-treatment. Monitor adverse events (e.g., hepatic toxicity) and recurrence rates using standardized case report forms .
  • Comparative effectiveness research : Compare this compound with other azoles (e.g., fluconazole) in real-world settings using propensity score matching to control for confounding variables like comorbidities .

Q. How can researchers optimize in vitro-in vivo correlation (IVIVC) for this compound dosing?

Methodological Answer:

  • PK/PD modeling : Integrate MIC data from in vitro studies with plasma concentration-time profiles in animal models to predict effective human doses. Use Monte Carlo simulations to account for pharmacokinetic variability .
  • Infection site sampling : Collect tissue samples (e.g., vaginal mucosa) in preclinical models to measure drug penetration and correlate with efficacy endpoints .

Properties

IUPAC Name

(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-3-(tetrazol-1-yl)-1-[5-[4-(2,2,2-trifluoroethoxy)phenyl]pyridin-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F7N5O2/c24-16-4-7-18(19(25)9-16)21(36,11-35-13-32-33-34-35)23(29,30)20-8-3-15(10-31-20)14-1-5-17(6-2-14)37-12-22(26,27)28/h1-10,13,36H,11-12H2/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUYJRXRDSPPRC-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C(C(CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C([C@](CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble at a pH range of 1 to 9
Record name Oteseconazole
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URL https://www.drugbank.ca/drugs/DB13055
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Mechanism of Action

Oteseconazole is an azole metalloenzyme inhibitor that targets CYP51 (also known as 14α demethylase), an enzyme that demethylates the 14-α position of lanosterol to form ergosterol. In yeast and fungi, the formation of ergosterol plays an important role in the integrity, permeability and fluidity of cell membranes. Therefore, because of its ability to bind and inhibit CYP51, oteseconazole is active against most microorganisms associated with recurrent vulvovaginal candidiasis (RVVC). Besides blocking the formation of ergosterol, oteseconazole also promotes the accumulation of 14-methylated sterols that lead to fungal cell death. To limit off-target toxicity, oteseconazole has a tetrazole metal-binding group that gives it a lower affinity for the human CYP51 isoenzyme. Mechanisms of drug resistance were evaluated _in vitro_, and increases in oteseconazole minimum inhibitory concentrations were associated with the upregulation of efflux pumps CDR1 and MDR1, and the azole target itself (CYP51). Oteseconazole had _in vitro_ activity against _Candida_ spp. that were resistant to fluconazole, and it was active against most of the microorganisms associated with RVVC: _Candida albicans_, _Candida glabrata_, _Candida krusei_, _Candida parapsilosis_, _Candida tropicalis_, _Candida lusitaniae_ and _Candida dubliniensis_. As antimicrobial susceptibility patterns are geographically distinct, local antibiograms should be consulted to ensure adequate coverage of relevant pathogens prior to use.
Record name Oteseconazole
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URL https://www.drugbank.ca/drugs/DB13055
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CAS No.

1340593-59-0
Record name Oteseconazole [USAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oteseconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13055
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OTESECONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHH774W97N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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